1-(2-Bromopyridin-4-yl)-propan-1-ol
Description
1-(2-Bromopyridin-4-yl)-propan-1-ol is a brominated pyridine derivative featuring a propan-1-ol substituent at the 4-position of the pyridine ring. Its molecular formula is C₈H₈BrNO, with a molecular weight of 214.06 g/mol. The compound combines the electron-deficient aromatic system of pyridine with a secondary alcohol functional group, making it a versatile intermediate in organic synthesis. The bromine atom at the 2-position enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group enables participation in esterification or oxidation reactions.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
1-(2-bromopyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H10BrNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5,7,11H,2H2,1H3 |
InChI Key |
VYXGHUTVEZZPQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=NC=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- : Propan-1-ol (a simpler analog) is used as a regeneration medium for cellulose films, highlighting the role of alcohol functionality in hydrophobicity modulation . However, the bromopyridine derivative’s larger aromatic system would significantly alter such properties.
- : The phenyl analog’s stability under basic conditions contrasts with the pyridine derivative’s susceptibility to ring-opening reactions in acidic media .
Data Gaps:
Experimental data for the target compound (e.g., exact melting point, solubility) are absent in the provided evidence, necessitating further studies.
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